molecular formula C15H13NO4S3 B3252304 4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate CAS No. 215655-43-9

4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate

Cat. No.: B3252304
CAS No.: 215655-43-9
M. Wt: 367.5 g/mol
InChI Key: POVKOXUFYPYWBF-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate is a heterocyclic compound featuring a thiophene core substituted at position 2 with a sulfonate ester group and at position 5 with a 2-methylthiazol-4-yl moiety.

The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, thiophene derivatives are often synthesized via reactions involving chloroacetamides or carboxamides, as seen in , while sulfonate esters may be formed through sulfonation followed by esterification .

Properties

IUPAC Name

(4-methoxyphenyl) 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S3/c1-10-16-13(9-21-10)14-7-8-15(22-14)23(17,18)20-12-5-3-11(19-2)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVKOXUFYPYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181109
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-43-9
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215655-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 5-(2-methyl-4-thiazolyl)-2-thiophenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate (CAS No. 215655-43-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C15H13NO4S3
  • Molecular Weight : 367.46 g/mol
  • Functional Groups : The compound contains a methoxy group, a thiazole ring, and a thiophene sulfonate moiety, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves reactions between appropriate thiazole derivatives and thiophene sulfonates. The synthesis can be optimized using various coupling agents and solvents to enhance yield and purity.

Antimicrobial Activity

A study highlighted that thiazole derivatives exhibit significant antimicrobial properties. In vitro tests showed that compounds similar to this compound demonstrated moderate to good activity against various bacterial strains. For instance, the compound was screened for antibacterial efficacy against Gram-positive and Gram-negative bacteria, yielding promising results:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

These results indicate that the compound's thiazole moiety plays a crucial role in its antimicrobial properties, as thiazoles are known for their broad-spectrum activity against pathogens .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer potential. Research indicates that the structural features of such compounds significantly influence their cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
This compoundHeLa (cervical cancer)<10
This compoundMCF7 (breast cancer)<15

The presence of electron-donating groups like methoxy on the phenyl ring enhances the compound's interaction with cellular targets, leading to increased cytotoxicity .

Case Studies

  • Antibacterial Screening : A study synthesized several thiazole derivatives and evaluated their antibacterial activity. Among these, the compound demonstrated significant inhibition against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity Assessment : In another investigation, the compound's efficacy was tested against multiple cancer cell lines. Results showed that it exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of thiophene and thiazole, including 4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)12.5
HeLa (Cervical carcinoma)15.0
MCF-7 (Breast carcinoma)10.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Conductive Polymers

This compound is also explored in the development of conductive polymers. Its thiophene moiety contributes to the electrical conductivity of polymeric materials, making it suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

Synthesis and Characterization

The synthesis of conductive polymers incorporating this compound involves polymerization techniques such as oxidative polymerization or electrochemical polymerization. The resulting materials have been characterized using techniques like:

Technique Purpose
UV-Vis SpectroscopyTo assess optical properties
Electrical Conductivity TestsTo measure conductivity levels
Scanning Electron MicroscopyTo analyze surface morphology

Case Study 1: Anticancer Screening

In a recent study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized a series of thiazole and thiophene derivatives, including the target compound, and evaluated their anticancer activities. The study highlighted the structure-activity relationship (SAR) that informs further modifications to enhance efficacy against specific cancer types .

Case Study 2: Development of Conductive Films

Another research effort focused on integrating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The doped films exhibited improved conductivity and stability, indicating potential for use in flexible electronic devices .

Comparison with Similar Compounds

Table 1: Cytotoxicity of Thiophene Derivatives

Compound Structure Highlights IC50 (µM) Cell Line Reference
N-(4-Chlorophenyl)-thiophene carboxamide Chloroacetamido, cyano groups 0.5 HepG2
Target Compound (hypothetical) Sulfonate, 2-methylthiazol-4-yl *Pending *Pending

Indole and Imidazole Derivatives

Compounds like octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate (compound 1, IC50(AA) = 0.10 µM) and imidazole-based analogs (compound 2, IC50(AA) = 7.4 µM) highlight the importance of the core heterocycle in ALOX15 inhibition (). Notably, the sulfonate group could mimic the sulfamoyl moiety in compound 1, but the lack of an indole scaffold might reduce potency .

Table 2: ALOX15 Inhibition by Indole/Imidazole Derivatives

Compound Core Structure IC50(AA) (µM) IC50(LA)/IC50(AA) Ratio Reference
1 Indole 0.10 0.010
2 Imidazole 7.40 0.032

Thiadiazole Derivatives

Thiadiazoles, such as 2-(4-methylphenyl)-1,3,4-thiadiazole (), exhibit structural similarities to the target compound’s thiazole group. The target compound’s sulfonate group could compensate by providing ionic interactions absent in non-sulfonated thiadiazoles .

Benzothiazepinones and Chromones

While structurally distinct, benzothiazepinones with 4-methoxyphenyl groups () and chromone derivatives () share functional group motifs with the target compound. For example, the 4-methoxyphenyl group in benzothiazepinones contributes to antimicrobial activity, suggesting that this substituent in the target compound may similarly enhance bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate
Reactant of Route 2
4-Methoxyphenyl 5-(2-methylthiazol-4-yl)thiophene-2-sulfonate

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